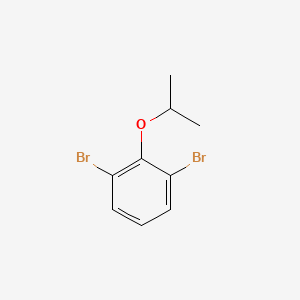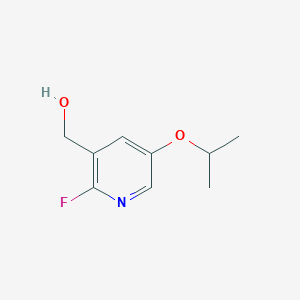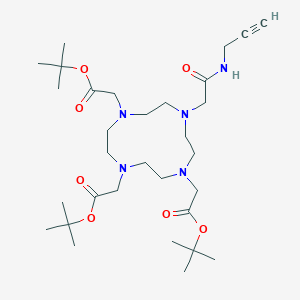
Propargyl-DOTA-tris(tBu)ester
Overview
Description
Propargyl-DOTA-tris(tBu)ester is a chemical compound that has garnered significant interest in various scientific fields due to its unique characteristics. It is a bifunctional chelator containing an alkyne group, an alkyl linker, and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid. This compound is widely used in diagnostic and therapeutic applications, such as magnetic resonance imaging contrast agents, positron emission tomography and single-photon emission computed tomography imaging agents, and radiotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-DOTA-tris(tBu)ester typically involves the preparation of the DOTA chelator from a cyclen precursor on a solid-phase support. This method is efficient and cost-effective, facilitating the rapid and high-purity preparation of DOTA-linked peptides for imaging and therapy . The synthetic strategy includes the functionalization of peptides with the DOTA chelator, followed by radiolabeling with isotopes such as gallium-68 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be scaled up for industrial applications, ensuring high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Propargyl-DOTA-tris(tBu)ester undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include uronium or phosphonium coupling reagents for activating the free carboxyl group, enabling its attachment to peptide amino groups . The removal of the tert-butyl ester groups occurs during the course of the trifluoroacetic acid-mediated cleavage reaction .
Major Products Formed
The major products formed from these reactions include DOTA-coupled peptides and radiolabeled peptides, which are used in various imaging and therapeutic applications .
Scientific Research Applications
Propargyl-DOTA-tris(tBu)ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Propargyl-DOTA-tris(tBu)ester involves its ability to form stable and inert complexes with metal ions under physiological conditions. This stability is crucial for its use in imaging and therapeutic applications. The compound targets specific molecular pathways and receptors, such as the bombesin/gastrin-releasing peptide receptors, which are overexpressed in certain types of cancer .
Comparison with Similar Compounds
Propargyl-DOTA-tris(tBu)ester is compared with other similar compounds, such as DOTA-tris-(tBu ester) and azido-mono-amide-DOTA-tris-(tBu ester). These compounds share similar chelating properties but differ in their functional groups and specific applications .
List of Similar Compounds
- DOTA-tris-(tBu ester)
- Azido-mono-amide-DOTA-tris-(tBu ester)
- NO2A-butyne-bis-(tBu ester)
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-10-[2-oxo-2-(prop-2-ynylamino)ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N5O7/c1-11-12-32-25(37)21-33-13-15-34(22-26(38)41-29(2,3)4)17-19-36(24-28(40)43-31(8,9)10)20-18-35(16-14-33)23-27(39)42-30(5,6)7/h1H,12-24H2,2-10H3,(H,32,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCCMOOFLZFMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


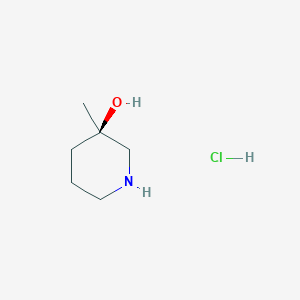
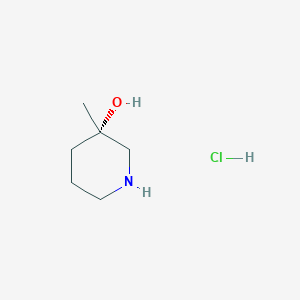
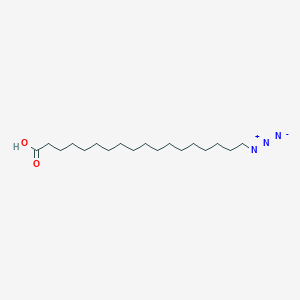
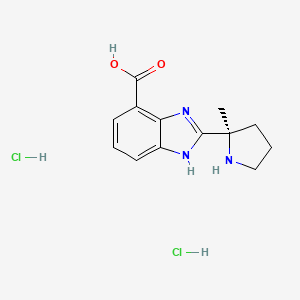
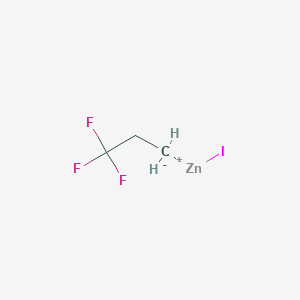
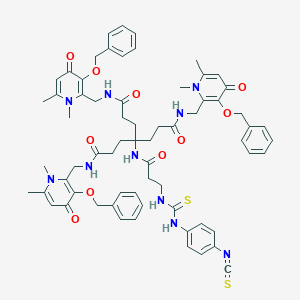
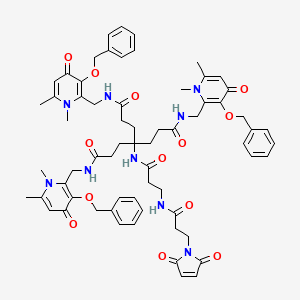
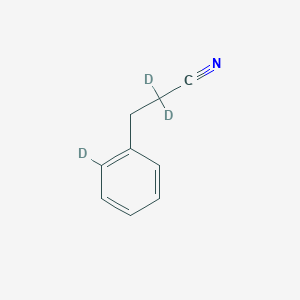
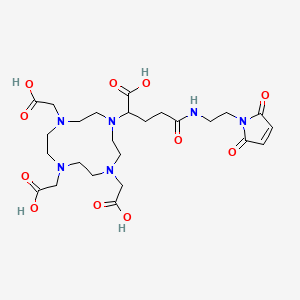
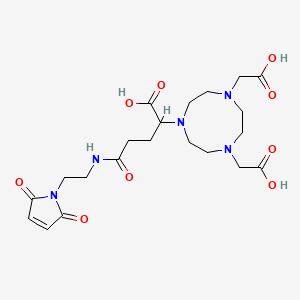
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

